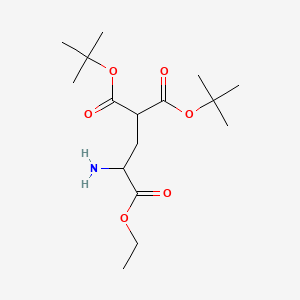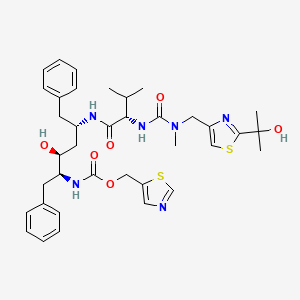
(S)-Modafinil-d10 Carboxylate Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Modafinil-d10 Carboxylate Methyl Ester is a chemical compound that belongs to the class of carboxylate esters. It is a derivative of modafinil, a well-known wakefulness-promoting agent. The compound is characterized by the presence of a deuterium-labeled methyl ester group, which makes it useful in various scientific research applications, particularly in the study of metabolic pathways and pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Modafinil-d10 Carboxylate Methyl Ester typically involves the esterification of the corresponding carboxylic acid with a deuterium-labeled methanol. One common method is the Fischer esterification, which involves the reaction of the carboxylic acid with deuterium-labeled methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as the use of polymer-supported catalysts or microwave-assisted synthesis. These methods can significantly reduce reaction times and improve yields. For example, a copper-catalyzed O-methylation using dimethyl sulfoxide as the methyl source has been shown to be effective for the synthesis of methyl esters .
Chemical Reactions Analysis
Types of Reactions
(S)-Modafinil-d10 Carboxylate Methyl Ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
(S)-Modafinil-d10 Carboxylate Methyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a labeled compound in the study of reaction mechanisms and metabolic pathways.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of modafinil and its derivatives.
Industry: Used in the development of new pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
The mechanism of action of (S)-Modafinil-d10 Carboxylate Methyl Ester is similar to that of modafinil. It primarily acts by inhibiting the reuptake of dopamine, thereby increasing the concentration of dopamine in the brain. This leads to enhanced wakefulness and cognitive function. The compound also interacts with other neurotransmitter systems, including norepinephrine and histamine pathways, contributing to its overall effects.
Comparison with Similar Compounds
Similar Compounds
Modafinil: The parent compound, known for its wakefulness-promoting properties.
Armodafinil: The R-enantiomer of modafinil, with similar pharmacological effects.
Adrafinil: A prodrug of modafinil, which is metabolized in the body to produce modafinil.
Uniqueness
(S)-Modafinil-d10 Carboxylate Methyl Ester is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies. The presence of deuterium can alter the metabolic rate of the compound, providing valuable insights into the pharmacokinetics and dynamics of modafinil and its derivatives.
Properties
CAS No. |
1329651-14-0 |
|---|---|
Molecular Formula |
C16H16O3S |
Molecular Weight |
298.422 |
IUPAC Name |
methyl 2-[(S)-bis(2,3,4,5,6-pentadeuteriophenyl)methylsulfinyl]acetate |
InChI |
InChI=1S/C16H16O3S/c1-19-15(17)12-20(18)16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,16H,12H2,1H3/t20-/m0/s1/i2D,3D,4D,5D,6D,7D,8D,9D,10D,11D |
InChI Key |
JFMZFATUMFWKEA-RQLWWASJSA-N |
SMILES |
COC(=O)CS(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Synonyms |
2-[(S)-(Diphenylmethyl)sulfinyl-d10]-acetic Acid Methyl Ester; _x000B_Methyl (S)-(benzhydrylsulfinyl-d10)acetate; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[[(Ethoxycarbonyl)amino]methyl]-2-methyl Doxyl](/img/structure/B565376.png)

![5-[5-[4-(1,1-dideuterioethyl)piperazin-1-yl]sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B565378.png)



